molecular formula C16H14BrN5O2 B336263 2-(2H-1,2,3-benzotriazol-2-yl)-N'-(5-bromo-2-methoxybenzylidene)acetohydrazide

2-(2H-1,2,3-benzotriazol-2-yl)-N'-(5-bromo-2-methoxybenzylidene)acetohydrazide

Cat. No.: B336263
M. Wt: 388.22 g/mol
InChI Key: FTPKHOKGDUYRHD-GIJQJNRQSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2H-benzotriazol-2-yl)-N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzotriazole moiety, a hydrazide linkage, and a brominated methoxyphenyl group, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-benzotriazol-2-yl)-N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]acetohydrazide typically involves multiple steps:

    Formation of Benzotriazole Derivative: The initial step involves the preparation of the benzotriazole derivative through a cyclization reaction.

    Hydrazide Formation: The benzotriazole derivative is then reacted with hydrazine to form the hydrazide intermediate.

    Condensation Reaction: The final step involves the condensation of the hydrazide intermediate with 5-bromo-2-methoxybenzaldehyde under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity. The use of continuous flow reactors and automated synthesis platforms can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2H-benzotriazol-2-yl)-N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The bromine atom in the methoxyphenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be employed under mild to moderate conditions.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Hydrazine derivatives with reduced nitrogen functionalities.

    Substitution: Substituted products with various nucleophiles replacing the bromine atom.

Scientific Research Applications

2-(2H-benzotriazol-2-yl)-N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]acetohydrazide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-(2H-benzotriazol-2-yl)-N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]acetohydrazide involves its interaction with molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors, modulating their activity.

    Pathways: It can influence various biochemical pathways, including oxidative stress response and signal transduction.

Comparison with Similar Compounds

Similar Compounds

    2-(2H-benzotriazol-2-yl)-4,6-di-tert-pentylphenol: Known for its use as a UV absorber.

    2-(2H-benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol: Another benzotriazole derivative with UV-absorbing properties.

Uniqueness

2-(2H-benzotriazol-2-yl)-N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]acetohydrazide stands out due to its unique combination of a benzotriazole moiety, a hydrazide linkage, and a brominated methoxyphenyl group

Properties

Molecular Formula

C16H14BrN5O2

Molecular Weight

388.22 g/mol

IUPAC Name

2-(benzotriazol-2-yl)-N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C16H14BrN5O2/c1-24-15-7-6-12(17)8-11(15)9-18-19-16(23)10-22-20-13-4-2-3-5-14(13)21-22/h2-9H,10H2,1H3,(H,19,23)/b18-9+

InChI Key

FTPKHOKGDUYRHD-GIJQJNRQSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)Br)/C=N/NC(=O)CN2N=C3C=CC=CC3=N2

SMILES

COC1=C(C=C(C=C1)Br)C=NNC(=O)CN2N=C3C=CC=CC3=N2

Canonical SMILES

COC1=C(C=C(C=C1)Br)C=NNC(=O)CN2N=C3C=CC=CC3=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.